molecular formula C11H13FN2O2 B5779084 3-fluoro-N-4-morpholinylbenzamide CAS No. 5526-88-5

3-fluoro-N-4-morpholinylbenzamide

Katalognummer B5779084
CAS-Nummer: 5526-88-5
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: FXBACTREYXEJMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-4-morpholinylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it an attractive target for cancer therapy. Venetoclax has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).

Wirkmechanismus

Venetoclax binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of cancer cell death. Venetoclax has a high selectivity for BCL-2 and does not inhibit other anti-apoptotic proteins, such as BCL-XL.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal effects on normal cells, which is a desirable feature for cancer therapy. Venetoclax has a favorable pharmacokinetic profile, with rapid absorption and elimination, and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

Venetoclax is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer. However, its high selectivity may limit its use in certain contexts where other anti-apoptotic proteins are also involved. In addition, the synthesis of Venetoclax is a complex process that requires specialized expertise and equipment.

Zukünftige Richtungen

There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to Venetoclax therapy. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax. Finally, there is a need for further studies to evaluate the safety and efficacy of Venetoclax in other types of cancer.

Synthesemethoden

The synthesis of Venetoclax involves several steps, starting with the reaction of 3-fluoroaniline with 4-morpholinylbenzoyl chloride to form 3-fluoro-N-4-morpholinylbenzamide. This intermediate is then reacted with various reagents to form the final product. The synthesis of Venetoclax is a complex process that requires specialized expertise and equipment.

Wissenschaftliche Forschungsanwendungen

Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia (AML), multiple myeloma, and solid tumors. In clinical trials, Venetoclax has shown promising results as a monotherapy and in combination with other anticancer agents.

Eigenschaften

IUPAC Name

3-fluoro-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-3-1-2-9(8-10)11(15)13-14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBACTREYXEJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970596
Record name 3-Fluoro-N-(morpholin-4-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-fluoro-N-(4-morpholinyl)benzamide

CAS RN

5526-88-5
Record name 3-Fluoro-N-(morpholin-4-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.